RO 28-1674

Description

Contextualization as a Chemical Compound for Academic Investigation

RO 28-1674 is recognized within the scientific community as a valuable chemical entity for laboratory-based research. Its primary application is in studies aimed at elucidating the complex roles of the ORL1 receptor system. As a specific ligand, it allows researchers to probe the function of this receptor in various experimental models, contributing to a deeper understanding of its involvement in neurological pathways. The compound is typically utilized in in vitro and in vivo preclinical studies to explore the physiological and behavioral consequences of ORL1 receptor modulation.

Historical Perspective of its Discovery and Development

The origins of this compound are rooted in a different therapeutic area altogether. It was first synthesized and characterized as part of a research program at Hoffmann-La Roche focused on the discovery of glucokinase (GK) activators for the treatment of type 2 diabetes. researchgate.netresearchgate.net This research led to the identification of a racemic compound, RO-28-0450, which demonstrated the ability to activate glucokinase.

Subsequent investigation into the chirality of RO-28-0450 revealed that the therapeutic activity resided in a single enantiomer. The R-enantiomer, designated as RO-28-1675, was identified as the potent glucokinase activator. unf.edu Conversely, the S-enantiomer, this compound, was found to be inactive at the glucokinase enzyme. researchgate.netresearchgate.netunf.edu

The transition of this compound from a metabolics-focused research program to a tool for neuropharmacology likely occurred through broader internal screening programs at Hoffmann-La Roche. Pharmaceutical companies often screen their extensive compound libraries against a wide array of biological targets to identify new therapeutic applications. Given the structural similarities of this compound to other compounds later identified by Roche as ORL1 receptor ligands, it is plausible that its affinity for the ORL1 receptor was discovered during such a screening campaign.

Fundamental Significance in Advancing Opioid Receptor-Like 1 (ORL1) Receptor Pharmacology

The ORL1 receptor, also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, is the fourth member of the opioid receptor family. Despite its structural homology to the classical mu, delta, and kappa opioid receptors, it possesses a distinct pharmacology. The endogenous ligand for the ORL1 receptor is the neuropeptide nociceptin/orphanin FQ. The N/OFQ-ORL1 system is implicated in a wide range of physiological functions, including pain perception, mood, anxiety, and reward.

The availability of selective ligands like this compound is crucial for dissecting the specific roles of the ORL1 receptor. By using such compounds, researchers can activate the ORL1 receptor and observe the downstream effects in a controlled manner. This allows for the differentiation of ORL1-mediated effects from those of the classical opioid receptors. The study of compounds like this compound contributes to the validation of the ORL1 receptor as a potential therapeutic target for various neurological and psychiatric disorders.

Research Findings

Detailed quantitative data on the binding affinity and functional activity of this compound at the ORL1 receptor and its selectivity over other opioid receptors are not extensively reported in publicly available scientific literature. The following tables are intended to illustrate the typical pharmacological parameters used to characterize such a compound; however, specific values for this compound could not be retrieved from the searched sources.

Binding Affinity of this compound at Opioid Receptors

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| ORL1 | Data not available |

| Mu Opioid Receptor (MOR) | Data not available |

| Delta Opioid Receptor (DOR) | Data not available |

| Kappa Opioid Receptor (KOR) | Data not available |

Functional Activity of this compound at the ORL1 Receptor

| Assay | Parameter | Value |

|---|---|---|

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Data not available |

| cAMP Accumulation | IC₅₀ (nM) | Data not available |

Structure

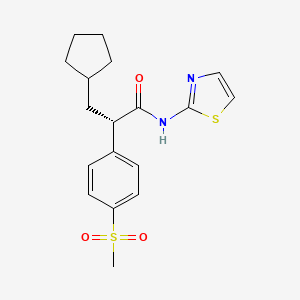

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action and Receptor Interaction of Ro 28 1674

Identification of the Primary Molecular Target: Opioid Receptor-Like 1 (ORL1)

The primary molecular target of RO 28-1674 is the opioid receptor-like 1 (ORL1) receptor. biosynth.com This receptor is a member of the G protein-coupled receptor (GPCR) family and is closely related structurally to the classical opioid receptors (mu, delta, and kappa). wikipedia.orgdrugbank.comqiagen.comuzh.chnih.govfrontiersin.org Despite this structural homology, the ORL1 receptor exhibits a distinct pharmacological profile and does not bind classical opioid ligands with high affinity. uzh.chnih.govmdpi.com The endogenous ligand for the ORL1 receptor is the 17-amino acid neuropeptide, nociceptin (B549756), also known as orphanin FQ (N/OFQ). wikipedia.orgdrugbank.comuzh.chnih.govmdpi.comnih.gov

Elucidation of Selective Agonism at ORL1 Receptors

This compound functions as a selective agonist at the ORL1 receptor. biosynth.com Selective agonists preferentially bind to and activate a specific receptor subtype over others. While detailed selectivity data specifically for this compound across the opioid receptor family were not extensively provided in the search results, the compound is classified as an ORL1-selective agonist. biosynth.com The selective nature of ligands for the NOP receptor, such as the agonist Ro 64-6198, has been attributed to interactions with specific residues within the receptor's binding pocket, such as T305, Y309, and V279, which differ from residues found in classical opioid receptors. nih.govmdpi.com This molecular recognition contributes to the preferential activation of ORL1.

Ligand-Receptor Dynamics with the Nociceptin/Orphanin FQ Peptide Receptor System

The interaction of this compound with the ORL1 receptor is part of the broader nociceptin/orphanin FQ peptide receptor system. biosynth.com This system comprises the ORL1 receptor and its endogenous ligand, N/OFQ. wikipedia.orgdrugbank.comuzh.chnih.govmdpi.comnih.gov Agonist binding, including that of this compound, induces a conformational change in the ORL1 receptor, triggering the activation of associated intracellular signaling pathways via guanine (B1146940) nucleotide-binding proteins (G proteins). drugbank.comuniprot.org The ORL1-N/OFQ system plays a role in modulating various neurological pathways and exhibits pharmacological actions distinct from those mediated by the classical opioid receptor system. uzh.chnih.govmdpi.com

Intracellular Signal Transduction Pathways Mediated by this compound

Activation of the ORL1 receptor by agonists like this compound initiates a cascade of intracellular signaling events. biosynth.com As a GPCR, the ORL1 receptor primarily couples to inhibitory G proteins, specifically of the Gi/Go type. wikipedia.orgqiagen.comuzh.chfrontiersin.orgmdpi.comnih.govmdpi.comnih.gov

Activation of Downstream Signaling Cascades

The coupling of activated ORL1 receptors to Gi/Go proteins leads to several key downstream effects. A primary consequence is the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgdrugbank.comuzh.chmdpi.comuniprot.org This reduction in cAMP levels impacts downstream signaling molecules that are regulated by cAMP-dependent protein kinase A (PKA).

In addition to inhibiting adenylyl cyclase, ORL1 receptor activation modulates ion channel activity. This includes the inhibition of voltage-gated calcium channels, particularly N-type channels, and the activation of inwardly rectifying potassium channels (Kir3). drugbank.comuzh.chmdpi.comuniprot.org

Furthermore, ORL1 receptor activation can trigger other signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgdrugbank.comnih.govnih.gov This activation can be mediated through Gβγ subunits and may involve phosphatidylinositol 3-kinase (PI3K) and SOS. nih.govnih.gov Arrestin proteins also play a role in modulating ORL1 signaling by promoting receptor desensitization, internalization, and potentially activating alternative signaling pathways like those involving MAP kinases. drugbank.comqiagen.comuniprot.org While Gi/Go coupling is canonical, there is also evidence suggesting coupling to other Gα subtypes such as Gαz, Gα14, and Gα16. wikipedia.org

The table below summarizes key intracellular signaling effects mediated by ORL1 receptor activation:

| Signaling Pathway/Effector | Effect of ORL1 Activation | Mediating G Protein Subunit | References |

| Adenylyl Cyclase | Inhibition | Gi/Go | wikipedia.orgdrugbank.comuzh.chmdpi.comuniprot.org |

| cAMP Levels | Decrease | Gi/Go | wikipedia.orguzh.chmdpi.com |

| Voltage-Gated Calcium Channels (N-type) | Inhibition | Gβγ | drugbank.comuzh.chmdpi.comuniprot.org |

| Inwardly Rectifying Potassium Channels | Activation | Gβγ | uzh.chmdpi.comnih.gov |

| MAPK Pathways | Activation | Gβγ (potentially via PI3K, SOS) | wikipedia.orgdrugbank.comnih.govnih.gov |

| Phospholipase A2 (PLA2) | Activation | Gi/o | wikipedia.org |

| Phospholipase C (PLC) | Activation | Gβγ | mdpi.com |

Alteration of Neuronal Excitability via ORL1 Activation

A significant consequence of ORL1 receptor activation by agonists like this compound is the alteration of neuronal excitability. biosynth.com The modulation of ion channels, specifically the activation of potassium channels and inhibition of calcium channels, leads to a hyperpolarization of the neuronal membrane and a decrease in neuronal firing frequency. drugbank.comuzh.chfrontiersin.orgmdpi.comuniprot.orgnih.gov This generally results in an inhibitory effect on neuronal activity. uzh.chmdpi.com Studies in specific brain regions, such as the entorhinal cortex, have demonstrated that ORL1 activation depresses neuronal excitability by increasing potassium conductance and reducing cation currents. nih.gov

Modulation of Neurotransmitter Release Mechanisms

Activation of ORL1 receptors also impacts neurotransmitter release. The inhibitory effects on neuronal excitability, particularly the reduction in calcium influx through voltage-gated calcium channels, are directly linked to a decrease in the release of neurotransmitters from presynaptic terminals. uzh.ch It is generally believed that ORL1 receptor activation leads to a generalized inhibition of neurotransmitter release in many brain regions. mdpi.com However, some research indicates that NOP receptor activation can induce the release of specific neurotransmitters such as serotonin, noradrenaline, and glutamate (B1630785). mdpi.com This suggests a complex modulatory role of the ORL1 system on neurotransmission, which can be inhibitory or, in some contexts, potentially facilatory for specific transmitters.

Post-Receptor Binding Events and Cellular Responses

In the context of glucokinase activation by the active enantiomer RO-28-1675, the post-receptor binding events and cellular responses are related to glucose metabolism. Activation of glucokinase, primarily in pancreatic β cells and hepatocytes, plays a key role in whole-body glucose homeostasis by catalyzing the phosphorylation of glucose newdrugapprovals.orgnewdrugapprovals.orgresearchgate.netresearchgate.net.

Research findings on RO-28-1675 demonstrate that its activation of GK leads to increased hepatic glucose metabolism and augmented glucose-induced insulin (B600854) secretion from isolated rodent pancreatic islets researchgate.net. Studies in rat liver cells showed that RO-28-1675 increased hepatic glycogen (B147801) and lactate (B86563) levels, indicating GK activation in glycogenesis unf.edu.

Data from studies on RO-28-1675 in mice showed a statistically significant reduction in fasting glucose levels and an improvement in glucose tolerance following oral administration newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net. This indicates that the cellular responses downstream of GK activation by the active enantiomer include enhanced glucose uptake and utilization, contributing to lower blood glucose levels unf.edumedchemexpress.com.

While the search results primarily detail the cellular responses to the active enantiomer RO-28-1675, the classification of this compound as an ORL1 receptor agonist suggests that its post-receptor binding events would involve the activation of intracellular signaling pathways linked to ORL1 receptors biosynth.com. These pathways can alter neuronal excitability and neurotransmitter release, impacting processes such as nociception and potentially other neurophysiological functions biosynth.com.

Detailed Research Findings (Related to Glucokinase Activation by RO-28-1675)

Studies have investigated the effects of RO-28-1675 on glucokinase activity and glucose metabolism.

| Compound | GK Activity (% of untreated GK) | Presence of GKRP |

| RO-28-1675 | Increased | Absent |

| RO-28-1675 | Increased | Present |

| This compound | No significant effect | Absent |

| This compound | No significant effect | Present |

Based on findings comparing RO-28-1675 and this compound on human GK activity with and without GKRP unf.eduresearchgate.net.

Another study demonstrated that RO-28-1675 increased human GK activity approximately 3-fold more than this compound, its inactive enantiomer, through allosteric binding. This effect was positively correlated with the activator concentration unf.edu.

In isolated rat islets, RO-28-1675 enhanced glucose-stimulated insulin release (GSIR) researchgate.net. This effect was attributed to increased glucose usage by the islets researchgate.net.

Preclinical Pharmacological Characterization of Ro 28 1674

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a crucial step in understanding the interaction of a compound with its target receptor and its potential off-target effects. This involves assessing receptor binding affinity, efficacy, and selectivity.

Receptor Binding Affinity and Efficacy Assays for ORL1

Receptor binding affinity describes how strongly a compound binds to a receptor, typically quantified by the dissociation constant (Kd) or inhibition constant (Ki). Efficacy refers to the ability of a bound ligand to activate the receptor and elicit a functional response. axonmedchem.com For ORL1 receptors, binding affinity and efficacy are commonly evaluated using techniques such as radioligand binding assays and various functional assays.

RO 28-1674 is characterized as an ORL1 receptor agonist. medchemexpress.com While the provided search results classify this compound as an ORL1 agonist, specific detailed data regarding its precise binding affinity (e.g., Ki or Kd values) and a quantitative measure of its efficacy at the ORL1 receptor were not explicitly available within the search snippets. Studies on ORL1 receptors often involve the use of known ligands, such as the endogenous peptide nociceptin (B549756)/orphanin FQ (N/OFQ) or synthetic agonists like RO 64-6198, to characterize receptor interactions. nih.gov

Functional Assays of ORL1 Receptor Activation (e.g., G-protein coupling, second messenger generation)

ORL1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins. nih.gov Activation of Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays are employed to measure these downstream signaling events upon ligand binding. Common functional assays for GPCRs include those that measure changes in second messengers like cAMP, IP1, IP3, or intracellular calcium flux, as well as assays that directly assess G-protein coupling, such as GTPγS binding assays.

The ORL1 receptor is known to be negatively coupled with adenylate cyclase. Agonist binding to ORL1 triggers signaling pathways that ultimately influence neuronal activity. medchemexpress.com While the general mechanisms of ORL1 receptor signaling through G-proteins and second messengers are well-established, specific data detailing the results of functional assays for this compound demonstrating its effects on G-protein coupling or second messenger generation were not present in the provided search results.

Selectivity Profile Against Other Receptor Targets

Assessing the selectivity of a compound against a panel of other receptor targets, particularly those within the same family (e.g., other opioid receptors: mu, delta, kappa) and a diverse range of unrelated targets, is crucial to understand its specificity and potential for off-target effects.

This compound is described as selectively targeting the ORL1 receptor. medchemexpress.com However, detailed data from comprehensive selectivity profiling studies comparing the affinity or efficacy of this compound across a broad range of other receptor types were not provided in the search results. Selective ORL1 agonists are valuable tools for dissecting the specific physiological roles mediated by this receptor without confounding effects from interactions with other opioid or non-opioid receptors.

In Vivo Mechanistic Investigations in Preclinical Models

In vivo studies in preclinical models, typically rodents, are essential to investigate the effects of a compound in a living system and to explore its mechanisms of action in relevant physiological contexts.

Assessment of Neurophysiological Responses to ORL1 Modulation

ORL1 receptors are widely distributed in the central nervous system and play a role in modulating various neurophysiological processes beyond pain, including anxiety, learning, and motor function. medchemexpress.comnih.gov In vivo studies can assess the impact of ORL1 modulation by compounds like this compound on these neurophysiological responses using behavioral tests and electrophysiological recordings in preclinical models.

This compound's primary application is in neuropharmacological research to elucidate the functional role of ORL1 receptors. medchemexpress.com However, specific data detailing the assessment of neurophysiological responses directly attributed to this compound administration in preclinical models were not found in the provided search results. Preclinical models are widely used to study the effects of ORL1 ligands on the central nervous system.

Examination of Impact on Nociception Pathways

The ORL1 receptor is intimately involved in the modulation of nociception (the process of encoding noxious stimuli), and its ligands are of interest for their potential analgesic properties. medchemexpress.combiosynth.com Studies in preclinical pain models are used to evaluate the impact of compounds on pain transmission and perception.

Exploration of Effects on Mood-Related Neural Circuits

Preclinical research involving this compound includes the exploration of its potential effects on mood-related neural circuits. As an ORL1 receptor agonist, this compound is utilized in studies aimed at elucidating the role of the ORL1 receptor in mood disorders. newdrugapprovals.org The ORL1 receptor system is understood to influence neurophysiological processes, and modulation through agonists like this compound can impact neuronal excitability and neurotransmitter release within circuits relevant to mood regulation. newdrugapprovals.org While this compound serves as a tool in neuropharmacological research to investigate these potential links, detailed preclinical findings specifically characterizing its precise effects on identified mood-related neural circuits are an ongoing area of investigation to fully understand its therapeutic potential and the broader implications of ORL1 receptor modulation in these contexts. newdrugapprovals.org

Analysis of Broader Neurological System Modulation

The preclinical characterization of this compound extends to the analysis of its modulation of broader neurological systems. The compound's action as an ORL1 receptor agonist allows researchers to investigate the influence of this receptor on various neurological conditions beyond mood disorders, including pain regulation. newdrugapprovals.org By activating ORL1 receptors, this compound impacts intracellular signaling pathways, thereby altering neuronal excitability and neurotransmitter release across different parts of the nervous system. newdrugapprovals.org This mechanism suggests a potential for broader neurological effects. The use of this compound in research aims to provide insights into how ORL1 receptor modulation can affect nociception and potentially other neurophysiological processes, informing the potential development of new treatments for conditions involving dysregulation of nociceptive pathways and other neurological functions. newdrugapprovals.org The comprehensive analysis of these broader neurological system effects is a key aspect of the ongoing preclinical research with this compound. newdrugapprovals.org

Structure Activity Relationship Sar Studies and Chemical Biology of Ro 28 1674

Analysis of Substituent Effects on Receptor Binding and Functional Efficacy

Comprehensive data analyzing the effects of different substituents on the ORL1 receptor binding and functional efficacy specifically for RO 28-1674 are not available within the provided search results. While SAR studies on other compound series targeting the ORL1 receptor have investigated substituent effects to optimize binding affinity and functional activity, this level of detailed analysis for this compound is not present in the examined literature. nih.gov

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a significant role in the biological activity of this compound, particularly when compared to its R-enantiomer, RO 28-1675.

Comparative Analysis with RO 28-1675 (R-enantiomer) Regarding ORL1 Activity

Information directly comparing the ORL1 receptor activity of this compound (S-enantiomer) and RO 28-1675 (R-enantiomer) is not explicitly detailed in the provided search results. While this compound is identified as an ORL1 agonist xml-journal.net, the comparative ORL1 activity profile of RO 28-1675 is not described. The available literature primarily focuses on the differential glucokinase activity of these two enantiomers.

Discussion of this compound's Minimal or Absent Glucokinase Activator Activity in Contrast to its R-enantiomer (RO 28-1675)

A notable difference in the biological activity between the enantiomers is observed in their interaction with glucokinase (GK). RO 28-1675, the R-enantiomer, is recognized as a potent allosteric activator of glucokinase. nih.gov It has been shown to increase the glucose affinity and maximum velocity (Vmax) of GK and can reverse the inhibitory action of the human glucokinase regulatory protein (GKRP). nih.gov Studies have reported an SC1.5 value for RO 28-1675 in the sub-micromolar range, indicating potent activation of GK. nih.gov

In stark contrast, this compound, the S-enantiomer, exhibits minimal or absent glucokinase activator activity. nih.gov Research indicates that the S isomer did not activate GK even at concentrations up to 10 µM. nih.gov This significant difference in glucokinase activation between the R and S enantiomers highlights the stereospecificity of the interaction with the glucokinase enzyme. The activation of GK was found to be exquisitely sensitive to the chirality of the molecule, with the R enantiomer being potent and the S enantiomer being inactive in this regard. nih.gov

| Compound | Enantiomer | Glucokinase Activity | ORL1 Receptor Activity |

| This compound | S | Minimal or Absent | Agonist xml-journal.net |

| RO 28-1675 | R | Potent Activator | Not specified |

Research Methodologies and Experimental Models Utilized for Ro 28 1674

Quantitative and Qualitative Research Designs in Pharmacological Studies

In the pharmacological assessment of RO 28-1674, quantitative research designs are predominantly employed. This approach involves the systematic collection and analysis of numerical data to test hypotheses and determine the compound's effects. propharmaresearch.comebsco.com Quantitative studies are essential for measuring specific outcomes, such as enzyme activity, cellular responses, and physiological changes in animal models. propharmaresearch.com For instance, research on this compound typically involves quantifying its impact on glucokinase (GK) activity and comparing it to its active stereoisomer, thereby relying on precise, measurable, and statistically analyzable data. This comparative analysis is a hallmark of quantitative experimental design. researchgate.net

Qualitative research, which focuses on non-numerical data to understand concepts, opinions, or experiences, is less common in the direct pharmacological profiling of a specific compound like this compound. propharmaresearch.comebsco.com However, the broader insights gained from qualitative studies can inform the context in which quantitative research is conducted. nih.gov The existing literature on this compound primarily details experiments with measurable outcomes, placing the research squarely within the quantitative paradigm.

In Vitro Experimental Models

In vitro models are fundamental in pharmacological research as they allow for the study of a compound's effects in a controlled environment outside of a living organism. mdpi.com These models have been instrumental in characterizing the molecular interactions of this compound.

Cell-Based Assays (e.g., recombinant cell lines expressing ORL1)

Cell-based assays are a cornerstone of in vitro pharmacology, providing a platform to investigate the effects of compounds on cellular functions and pathways. nih.govnih.govresearchgate.net In the context of this compound, these assays are used to assess its interaction with specific molecular targets. While the provided outline mentions recombinant cell lines expressing the opioid receptor-like 1 (ORL1), also known as the nociceptin (B549756) receptor (NOP), current research has not extensively documented the use of this compound in this specific context. nih.gov

However, the principles of using recombinant cell lines are highly relevant. Such cell lines, like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are frequently engineered to express a specific protein of interest, such as a receptor or an enzyme. nih.govmdpi.comsartorius.com These systems allow for the precise study of a compound's interaction with its target in an isolated cellular environment. For example, similar methodologies are used to evaluate compounds that target glucokinase, where a cell line might be engineered to express the enzyme to screen for activators or inhibitors.

Tissue Culture Systems (e.g., primary neuronal cultures)

Tissue culture involves the growth of cells or tissues in an artificial environment. neuroproof.com This methodology provides a more complex biological system than isolated cell lines, offering insights into cellular interactions within a tissue-like structure. While the outline suggests primary neuronal cultures as an example, studies involving this compound have not predominantly focused on this system. nih.govnih.govneuroproof.comresearchgate.net The primary application of this compound has been noted in neuropharmacological research, though specific data on its effects in primary neuronal cultures is not detailed in the available literature. biosynth.com

In Vivo Preclinical Animal Models

In vivo studies involve the use of living organisms, most commonly animal models, to examine the effects of a substance under more complex physiological conditions. championsoncology.comalacrita.comimavita.com These preclinical models are a critical step in drug development and for understanding the systemic effects of a compound. mdpi.com

Rodent Models for Pain Research

Rodent models are extensively used in pain research to simulate various pain states, including inflammatory and neuropathic pain. nih.govdownstate.edufrontiersin.orgufsc.br These models allow researchers to investigate the mechanisms of pain and to test the efficacy of potential analgesics. Common assessments in these models include measuring responses to thermal, mechanical, and chemical stimuli. downstate.edu Despite the utility of these models in neuroscience, the available scientific literature does not indicate the use of this compound in rodent models specifically for pain research.

Animal Models for Affective Disorders

Animal models of affective disorders, such as depression and anxiety, are designed to mimic certain behavioral and neurobiological aspects of these conditions in humans. nih.govnih.govmdpi.comscielo.br These models can be induced through various methods, including genetic manipulation, environmental stressors, or pharmacological treatments. nih.govmdpi.com They are valuable tools for screening potential antidepressant and anxiolytic compounds. However, there is no evidence in the reviewed literature to suggest that this compound has been evaluated in animal models for affective disorders. escholarship.org

Neurological Disease Models Incorporating ORL1 Pathways

The ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a range of neurological processes, including pain, anxiety, and memory. nih.gov Consequently, animal models of these conditions are crucial for evaluating the therapeutic potential of ORL1 receptor modulators like this compound. Research in this area often employs models of neuropathic pain, such as those induced by chronic constrictive injury, to assess the analgesic effects of ORL1 agonists. nih.gov Furthermore, models of anxiety and depression are utilized to explore the role of the ORL1 system in mood regulation. pnas.org The involvement of ORL1 pathways in neurodegenerative diseases like Parkinson's and Alzheimer's is also an area of active investigation, suggesting the potential use of relevant animal models to study the effects of compounds such as this compound. mdpi.com

Advanced Analytical Techniques

A suite of sophisticated analytical techniques is essential for the detailed characterization of the interaction between this compound and the ORL1 receptor.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of a compound for its receptor. nih.gov In the context of this compound, these assays would involve using a radiolabeled ligand that is known to bind to the ORL1 receptor. By measuring the ability of this compound to displace the radioligand, researchers can quantify its binding affinity (Ki). Competition binding assays are particularly useful for determining the selectivity of the compound for the ORL1 receptor over other opioid receptors. pnas.org

Below is a representative data table illustrating the type of information that can be obtained from such assays for an ORL1 agonist.

| Radioligand | Competitor Compound | Receptor | Ki (nM) |

| [³H]nociceptin | This compound | ORL1 | Data Not Available |

| [³H]DAMGO | This compound | µ-opioid | Data Not Available |

| [³H]DPDPE | This compound | δ-opioid | Data Not Available |

| [³H]U69593 | This compound | κ-opioid | Data Not Available |

Note: Specific binding affinity data for this compound was not available in the searched literature.

Electrophysiological Recordings

To understand the functional consequences of this compound binding to the ORL1 receptor at a cellular level, electrophysiological recordings are employed. These techniques, such as patch-clamp recordings, can measure changes in ion channel activity and neuronal excitability in response to the compound. Since ORL1 receptors are G protein-coupled receptors that can modulate ion channels, these studies are critical for elucidating the mechanism of action of this compound. karger.com

Neurochemical Profiling

Neurochemical profiling techniques, such as microdialysis coupled with high-performance liquid chromatography (HPLC) or mass spectrometry, allow for the in vivo measurement of neurotransmitter release. nih.gov By administering this compound, researchers can investigate its effects on the release of key neurotransmitters like dopamine, serotonin, and glutamate (B1630785) in specific brain regions, providing insights into its broader impact on neural circuits.

Confocal and Fluorescence Microscopy for Cellular Localization and Signaling

Confocal and fluorescence microscopy are powerful tools for visualizing the subcellular localization of the ORL1 receptor and tracking its movement upon agonist binding. pnas.orgresearchgate.net Techniques such as immunocytochemistry with fluorescently labeled antibodies against the ORL1 receptor can reveal its distribution in different neuronal compartments. Furthermore, live-cell imaging can be used to observe receptor internalization, a common phenomenon following agonist stimulation, and to study downstream signaling events using fluorescent biosensors. nih.govresearchgate.net

Computational and Cheminformatic Approaches

Computational and cheminformatic approaches play a vital role in understanding the molecular basis of the interaction between this compound and the ORL1 receptor. nih.gov Molecular modeling techniques, such as docking studies, can predict the binding pose of this compound within the ORL1 receptor's binding pocket, identifying key amino acid residues involved in the interaction. nih.govoup.com Quantitative structure-activity relationship (QSAR) studies can help in understanding how the chemical structure of this compound and related compounds correlates with their biological activity, guiding the design of more potent and selective ORL1 receptor ligands. nih.gov

Molecular Modeling and Docking Studies for ORL1 Interaction

Broader Research Implications and Future Trajectories for Ro 28 1674

Contributions to Understanding ORL1 Receptor Biology

The ORL1 receptor was identified based on its homology with classical opioid receptors, although it does not bind traditional opioid ligands nih.gov. Its endogenous ligand is the neuropeptide nociceptin (B549756)/orphanin FQ (N/OFQ) nih.govnih.gov. RO 28-1674, as a selective ORL1 agonist, has been instrumental in characterizing the pharmacological profile and downstream signaling pathways associated with ORL1 receptor activation biosynth.comnih.gov. Studies utilizing selective agonists like this compound are crucial for elucidating the multiple functions of ORL1 in the brain and other tissues nih.gov. The compound's selective action helps researchers differentiate the effects mediated specifically through ORL1 from those mediated by other opioid receptors nih.gov. This selectivity is vital for dissecting the complex roles of the N/OFQ-ORL1 system in various physiological and pathological processes nih.gov.

Potential as a Pharmacological Probe for Neuroscientific Investigations

This compound serves as a valuable pharmacological probe in neuroscientific research due to its selective agonist activity at the ORL1 receptor biosynth.comnih.gov. Its use allows scientists to activate ORL1 receptors in experimental settings to study the resulting cellular and behavioral effects biosynth.com. This includes investigations into the receptor's involvement in pain modulation, mood disorders, and various neurological conditions biosynth.com. By selectively targeting ORL1, researchers can gain insights into the specific contributions of this receptor system to complex neural circuits and behaviors nih.gov. The availability of selective ligands like this compound is considered an important step in facilitating the elucidation of ORL1's diverse functions nih.gov.

Future Directions in the Development of ORL1-Targeting Agents

The research conducted using compounds like this compound has highlighted the ORL1 receptor as a promising molecular target for the development of novel therapeutic agents biosynth.comnih.gov. The N/OFQ-ORL1 system is implicated in a wide range of neurological pathways, including those involved in pain modulation, anxiety, and potentially drug addiction nih.gov. Insights gained from studying the effects of ORL1 agonists, such as this compound, inform the potential therapeutic utility of modulating this receptor biosynth.comnih.gov. While this compound itself is primarily a research tool, the understanding derived from its use contributes to the broader effort to develop both agonist and antagonist nonpeptide ligands for ORL1 as potential treatments for various human disorders nih.gov.

Unresolved Questions and Emerging Research Frontiers

Despite the contributions made through the use of pharmacological tools like this compound, several questions regarding the ORL1 receptor system remain unresolved nih.gov. The biological significance of ORL1 polymorphisms and the potential existence of ORL1 receptor subtypes require further investigation nih.gov. Additionally, the precise mechanisms underlying some of the behavioral effects observed with ORL1 modulation are not yet fully understood nih.gov. Future research frontiers include further clarifying the specific roles of ORL1 in different brain regions and its interactions with other neurotransmitter systems. Continued research utilizing selective probes and exploring the complexities of ORL1 signaling pathways will be essential for fully realizing the therapeutic potential of targeting this receptor.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to evaluate the biological activity of RO 28-1674?

- Methodological Answer :

- Define Objectives : Align experimental goals with the compound’s known properties (e.g., solubility, purity) and hypothesized biological targets .

- Reproducibility : Follow guidelines for detailed experimental protocols, including compound preparation, characterization (e.g., NMR, HPLC), and controls. Limit primary manuscript data to essential compounds, with extended details in supplementary materials .

- Statistical Tools : Use pre-defined statistical methods (e.g., ANOVA for efficacy comparisons) to ensure robust analysis .

- Ethical Compliance : Address ethical guidelines for in vitro/in vivo studies, including proper disposal protocols for bioactive compounds .

Q. How can researchers formulate a focused research question when investigating this compound’s mechanism of action?

- Methodological Answer :

- Apply Frameworks : Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure the question . Example:

- Population: Target cell lines or animal models.

- Intervention: this compound administration at varying concentrations.

- Comparison: Control groups with placebo or standard inhibitors.

- Outcome: Quantifiable metrics (e.g., IC50 values, protein expression changes).

- Avoid Ambiguity : Refine broad questions (e.g., “How does this compound work?”) to specific hypotheses (e.g., “Does this compound inhibit [specific pathway] in [cell type]?”) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in experimental data related to this compound’s efficacy?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., biochemical assays, computational docking, and transcriptomic analysis) .

- Bias Mitigation : Blind data analysis and randomize sample groups to reduce observer bias .

- Statistical Reassessment : Apply sensitivity analysis or Bayesian statistics to evaluate outlier impacts and data robustness .

- Contextual Review : Re-examine experimental conditions (e.g., batch variability, storage stability of this compound) that may affect reproducibility .

Q. How should a literature review be structured to identify gaps in knowledge about this compound?

- Methodological Answer :

- Systematic Search : Use databases (e.g., PubMed, SciFinder) with keywords like “this compound,” “biological activity,” and “kinase inhibition,” filtering for peer-reviewed studies .

- Critical Appraisal : Assess study quality using criteria such as sample size, statistical power, and conflict of interest disclosures .

- Gap Analysis : Map existing findings (e.g., known targets, dosage ranges) to understudied areas (e.g., long-term toxicity, synergistic drug interactions) .

Q. What strategies ensure rigorous data collection and analysis in studies involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-register methods (e.g., on Open Science Framework) to minimize post-hoc adjustments .

- Data Validation : Use orthogonal assays (e.g., Western blot + ELISA) to confirm key findings .

- Transparency : Publish raw datasets and code for computational analyses in repositories like Zenodo or Figshare .

Data Management & Reproducibility

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer :

- Detailed Documentation : Include exact synthesis protocols, solvent batches, and instrument calibration logs in supplementary materials .

- Collaborative Verification : Partner with independent labs to replicate critical experiments .

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable through metadata tagging and open licensing .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to preclinical studies using this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.